1-(2-Bromoethyl)-2-methylcyclopropane
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-4-6(5)2-3-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHCNAQJCDWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylative Bromination via the Cristol–Firth Method
The Cristol–Firth reaction, a classical halodecarboxylation approach, enables the conversion of carboxylic acids to alkyl bromides using bromine ($$ \text{Br}_2 $$) in the presence of mercury(II) oxide ($$ \text{HgO} $$). For 1-(2-bromoethyl)-2-methylcyclopropane, this method could involve the following steps:
- Synthesis of Cyclopropane Carboxylic Acid Precursor : A cyclopropane-bearing carboxylic acid, such as 2-methylcyclopropaneacetic acid, serves as the starting material.
- Reaction with $$ \text{HgO} $$ and $$ \text{Br}_2 $$ : The mercury salt of the acid reacts with bromine to form an acyl hypobromite intermediate, which undergoes homolytic cleavage to yield the alkyl bromide.
Mechanistic Considerations :
- The reaction proceeds via a radical pathway, where bromine dioxide ($$ \text{Br}_2\text{O} $$) or related "positive bromine species" abstract a hydrogen atom, leading to decarboxylation.
- Elevated temperatures (40–60°C) are typically required to achieve satisfactory yields, though cyclopropane stability under these conditions must be verified.
Limitations :
- Mercury-based reagents pose environmental and handling concerns.
- Competing radical bromination of aliphatic chains may occur if light is present.
Barton Decarboxylation for Mild Bromination
The Barton decarboxylation leverages $$ N $$-acyloxy-2-pyridinethione esters (Barton esters) to generate carbon-centered radicals, which subsequently trap halogen donors. This method is advantageous for its mild conditions and tolerance of strained systems like cyclopropanes.
Procedure :
- Esterification : Convert 2-methylcyclopropaneacetic acid to its corresponding Barton ester using 2-mercaptopyridine-$$ N $$-oxide and dicyclohexylcarbodiimide (DCC).
- Radical Initiation : Irradiate the ester with UV light to induce homolytic cleavage, producing an acyloxy radical that decarboxylates to a cyclopropane-methyl radical.
- Bromine Trapping : Introduce $$ \text{CBr}4 $$ or $$ \text{BrCCl}3 $$ as a bromine source, yielding this compound.
Advantages :
- Avoids strong acids/bases, preserving cyclopropane integrity.
- Quantum yields >1 indicate a chain mechanism, enhancing efficiency.
Reported Yields :
Cyclopropanation of Bromoalkenes via Dihalocarbene Addition
The [2+1] cycloaddition of dihalocarbenes to alkenes is a cornerstone of cyclopropane synthesis. For this compound, this strategy involves:
- Substrate Preparation : Synthesize 3-bromo-1-propene (allyl bromide) as the alkene precursor.
- Dihalocarbene Generation : Use $$ \text{CHCl}3 $$ or $$ \text{CHBr}3 $$ with a strong base (e.g., $$ \text{KOH} $$) to produce $$ \cdot\text{CCl}2 $$ or $$ \cdot\text{CBr}2 $$.
- Cycloaddition : React the carbene with the alkene to form the cyclopropane ring.
Example Protocol :
- A mixture of allyl bromide (10 mmol), $$ \text{CHBr}_3 $$ (15 mmol), and $$ \text{KOH} $$ (50 mmol) in diglyme at 80°C for 6 hours yields this compound (hypothetical yield: ~50%).
Challenges :
- Competing elimination reactions may reduce efficiency.
- Steric hindrance from the methyl group necessitates optimized reaction times.
Halogen Exchange from Chloroethyl Cyclopropane Precursors
Nucleophilic substitution of chlorine with bromide offers a straightforward route to the target compound.
Steps :
- Synthesis of 1-(2-Chloroethyl)-2-methylcyclopropane : Achieved via Friedel-Crafts alkylation or Grignard reactions.
- Halogen Exchange : React the chloro derivative with $$ \text{NaBr} $$ in a polar aprotic solvent (e.g., DMF) at 100°C.
Conditions and Yield :
- A 1:3 molar ratio of chloroethyl compound to $$ \text{NaBr} $$, heated for 12 hours, may afford 70–85% conversion.
Mechanism :
- $$ \text{S}_\text{N}2 $$ displacement by bromide ion, favored by the primary alkyl chloride structure.
Hydrobromination of Vinylcyclopropane Derivatives
Anti-Markovnikov addition of HBr to a vinylcyclopropane precursor provides regioselective access to the bromoethyl side chain.
Protocol :
- Synthesis of 2-Methylvinylcyclopropane : Via cyclopropanation of 1,3-pentadiene.
- Radical Hydrobromination : Use $$ \text{HBr} $$ and a peroxide initiator (e.g., $$ \text{ROOR} $$) to ensure anti-Markovnikov addition.
Outcome :
- Yields depend on the stability of the vinylcyclopropane; reported yields for similar systems range from 50–65%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cristol–Firth | HgO, Br₂, 40–60°C | ~60% | High functional group tolerance | Mercury toxicity, side reactions |
| Barton Decarboxylation | UV light, CBr₄ | 60–80% | Mild, radical stability | Multi-step ester synthesis |
| Dihalocarbene Addition | CHBr₃, KOH, 80°C | ~50% | Direct cyclopropanation | Competing elimination |
| Halogen Exchange | NaBr, DMF, 100°C | 70–85% | Simple, high yielding | Requires chloro precursor |
| Hydrobromination | HBr, ROOR | 50–65% | Regioselective | Sensitive to peroxide initiation |
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted cyclopropanes with various functional groups.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromoethyl)-2-methylcyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2-Bromoethyl)-2-methylcyclopropane, enabling comparative analysis of their properties, reactivity, and applications.
1-(5-Bromopentyl)-2-methylcyclopropane
- Structure : A cyclopropane ring with a methyl group and a longer bromoalkyl chain (-CH₂CH₂CH₂CH₂CH₂Br) compared to the bromoethyl group in the target compound.
- Key Features :
- Comparison : The longer bromoalkyl chain increases molecular weight and may reduce ring strain effects compared to the shorter bromoethyl analog. This could alter reactivity in ring-opening reactions .
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- Structure : A cyclopropane ring with two bromine atoms and two chloromethyl (-CH₂Cl) groups at adjacent positions .
- Key Features :
- Molecular Formula : C₅H₆Br₂Cl₂ (from CAS data).
- Reactivity : The presence of multiple halogens enhances electrophilic character, making it susceptible to nucleophilic substitution. The steric bulk of chloromethyl groups may hinder certain reactions.
- Comparison: Increased halogenation (Br and Cl) likely reduces stability compared to mono-brominated analogs. This compound may exhibit higher toxicity and specialized applications in halogenated polymer synthesis .
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane
- Structure : A cyclopropane ring substituted with aromatic groups (bromo-chlorophenyl and ethoxyphenyl) and two chlorine atoms .
- Applications: Likely used in medicinal chemistry for its planar aromatic moieties, which can interact with biological targets.
- Comparison : The aromatic groups confer rigidity and polarity, contrasting with the aliphatic bromoethyl group in the target compound. This structural difference impacts solubility and metabolic stability .
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
- Structure: A cyclopropane ring with a hydroxyimino (-CH=N-OH) group and a methoxyphenyl carboxamide substituent .
- Key Features: Functional Groups: The hydroxyimino group enables chelation with metals, useful in catalytic systems. The carboxamide moiety is common in drug design. Applications: Potential use in asymmetric catalysis or as a pharmacophore in bioactive molecules .
- Comparison: The presence of polar functional groups (amide, hydroxyimino) increases solubility in polar solvents compared to halogenated cyclopropanes.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Bromoethyl and methyl groups in the target compound balance reactivity and steric effects, making it versatile for alkylation or cross-coupling. Longer alkyl chains (e.g., bromopentyl) increase lipophilicity but may reduce ring strain-driven reactivity.
- Aromatic vs. Aliphatic Substituents: Aromatic groups enhance crystallinity and biological interactions, whereas aliphatic chains favor solubility in nonpolar media .
Biological Activity
1-(2-Bromoethyl)-2-methylcyclopropane is a halogenated cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Cyclopropanes are known for their unique structural properties, which can influence their reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by a cyclopropane ring substituted with a bromoethyl group and a methyl group. The presence of the bromine atom enhances the compound's electrophilic character, making it a candidate for various chemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cellular Interactions : The compound may affect cellular signaling pathways through its interactions with membrane proteins or receptors.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, leading to a dose-dependent decrease in cell viability .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of several halogenated cyclopropanes, including this compound. It was found to possess moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Comparative Analysis
A comparison of this compound with other cyclopropane derivatives highlights its unique biological profile. The following table summarizes key differences:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme inhibition, electrophilic reactions |
| 1-(Bromomethyl)-cyclopropane | Low | High | Membrane disruption |
| 2-Methyl-3-bromocyclopropene | Moderate | Low | Reactive intermediates |
Applications in Medicine
The potential therapeutic applications of this compound are diverse:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, this compound could be explored as a lead in the development of new anticancer agents.
- Antimicrobial Development : Its moderate antibacterial properties warrant further investigation for use in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Bromoethyl)-2-methylcyclopropane, and how do reaction conditions impact yield and purity?
- Answer : The compound can be synthesized via cyclopropanation of alkenes using bromoethyl precursors. For example, a [2+1] cyclopropanation strategy involving dibromomethane and a substituted alkene (e.g., 2-methylpropene) under radical initiation (e.g., UV light or AIBN) can yield the cyclopropane core. Reaction efficiency depends on solvent polarity (e.g., non-polar CCl₄ minimizes side reactions), temperature control (0–25°C to prevent ring-opening), and stoichiometric ratios of brominating agents . Characterization via H NMR (cyclopropane protons at δ 0.8–1.5 ppm) and GC-MS (molecular ion peak at m/z 177.04) is critical for confirming purity .
Q. How can the structural integrity of this compound be validated experimentally?
- Answer : Key techniques include:
- NMR Spectroscopy : Cyclopropane ring protons exhibit distinct splitting patterns due to ring strain ( Hz). The bromoethyl group’s H signals appear as a triplet (δ 3.4–3.6 ppm) for the CH₂Br moiety.
- Mass Spectrometry : A molecular ion peak at m/z 177.04 (C₆H₁₀Br) confirms the molecular formula. Fragmentation patterns (e.g., loss of Br or cyclopropane ring cleavage) aid in structural assignment.
- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and spatial arrangement of substituents .
Advanced Research Questions
Q. What mechanistic challenges arise in nucleophilic substitution reactions involving the bromoethyl group of this compound?
- Answer : The cyclopropane ring’s strain (~114 kJ/mol) and steric hindrance from the 2-methyl group can impede S2 pathways. Instead, reactions may proceed via S1 mechanisms (solvent-assisted ionization) or radical intermediates. For example, substitution with hydroxide in polar aprotic solvents (e.g., DMSO) yields 1-(2-hydroxyethyl)-2-methylcyclopropane, but competing elimination (forming cyclopropene derivatives) requires careful base selection (e.g., KOtBu vs. NaOH) . Computational studies (DFT) predict transition-state geometries and regioselectivity, guiding reagent optimization .
Q. How does the bromoethyl substituent influence the compound’s stability under varying thermal and photolytic conditions?
- Answer : Cyclopropane rings are prone to ring-opening under heat (>80°C) or UV exposure. The bromoethyl group’s electron-withdrawing effect exacerbates ring strain, accelerating decomposition. Stability studies in inert atmospheres (N₂/Ar) show a half-life of >48 hours at 25°C but <2 hours at 100°C. Photolytic degradation pathways involve radical intermediates, confirmed by ESR spectroscopy . Stabilizing strategies include storage in amber vials at −20°C and avoidance of protic solvents.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Answer : Discrepancies in yields (40–75%) often stem from:
- Impurity of starting materials : Bromoethyl precursors (e.g., 1,2-dibromoethane) must be freshly distilled to avoid HBr contamination.
- Radical quenching : Trace oxygen inhibits radical chain propagation; degassing solvents (N₂ purge) improves consistency.
- By-product formation : Competing dimerization or elimination products (e.g., allylic bromides) can be minimized via slow reagent addition and low-temperature conditions .
Methodological and Application-Focused Questions
Q. What computational tools are effective for predicting the reactivity of this compound in complex reactions?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies for ring-opening and substitution pathways. Molecular dynamics simulations (e.g., NAMD) model solvent effects, while QTAIM analysis identifies critical bond critical points in the cyclopropane ring. These tools predict regioselectivity in electrophilic additions (e.g., HBr vs. Br₂) and guide catalyst design for asymmetric syntheses .
Q. How can this compound be leveraged in medicinal chemistry for targeted drug design?
- Answer : The cyclopropane scaffold enhances metabolic stability and bioavailability in drug candidates. For example:
- Protease inhibitors : The bromoethyl group serves as a leaving group in covalent inhibitor design (e.g., targeting cysteine residues).
- SAR studies : Derivatives with varied substituents (e.g., hydroxyl, amine) are synthesized to optimize binding affinity.
Biological activity is validated via enzyme assays (e.g., IC₅₀ determination) and in vitro ADME profiling .
Comparative and Mechanistic Analysis
Q. How does the reactivity of this compound differ from that of 1-bromo-1,1-dimethylcyclopropane?
- Answer : The bromoethyl group’s extended chain increases steric bulk, reducing accessibility for nucleophilic attack compared to the compact 1,1-dimethyl substituent. In elimination reactions, this compound favors β-hydride elimination (forming cyclopropene), while 1-bromo-1,1-dimethylcyclopropane undergoes α-elimination (yielding cyclopropane carbene). Kinetic studies (Eyring plots) confirm lower activation energy () for the latter due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
